molecular formula C13H15NO B2678478 (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one CAS No. 82606-90-4

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B2678478
CAS No.: 82606-90-4
M. Wt: 201.269
InChI Key: CPAPAUUVHVLWMO-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative characterized by a conjugated dienone backbone substituted with a dimethylamino group at the 1-position and a phenyl ring at the 5-position. It has a molecular weight of 201.26 g/mol (CAS: 82606-90-4) and is primarily used in research settings .

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14(2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAPAUUVHVLWMO-BNFZFUHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the α,β-unsaturated ketone moiety. Common oxidizing agents include:

Reagent Conditions Product Source
KMnO₄Acidic or neutral conditionsCarboxylic acids (e.g., phenylacetic acid derivatives)
CrO₃Mild acidic conditionsKetones or epoxides

For example, oxidation with KMnO₄ in acidic media cleaves the conjugated diene system, yielding phenylacetic acid derivatives via intermediate diketone formation .

Reduction Reactions

Reduction primarily targets the carbonyl group and unsaturated bonds:

Reagent Conditions Product Source
H₂/Pd-CRoom temperature, ethanolSaturated alcohol derivatives
NaBH₄Methanol, 0°CSecondary alcohols

Hydrogenation with Pd-C selectively reduces the carbonyl to a hydroxyl group while preserving the aromatic ring. Sodium borohydride yields secondary alcohols but may require controlled conditions to avoid over-reduction .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions:

Reagent Conditions Product Source
Alkyl halidesDMF, 80°CN-alkylated derivatives
HNO₃/H₂SO₄0–5°CNitro-substituted analogs

N-Alkylation with methyl iodide in DMF produces quaternary ammonium salts, enhancing water solubility . Nitration introduces nitro groups at the para position of the phenyl ring, enabling further functionalization.

Condensation and Cyclization

The compound serves as a precursor in Claisen-Schmidt condensations:

Reagent Conditions Product Source
Aromatic aldehydesNaOH, ethanol, refluxExtended dienones (e.g., MVC5)

For instance, reaction with 4-dimethylaminobenzaldehyde under basic conditions yields MVC5, a bioactive chalcone derivative . Cyclization with hydrazines forms pyrazole rings, as confirmed by NMR studies .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism, stabilizing through conjugation:

text
(1E,4E)-dienone ⇌ enol form (stabilized by dimethylamino group)

This tautomerism enhances reactivity in Michael addition reactions, forming adducts with thiols or amines .

Scientific Research Applications

Pharmaceutical Development

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one has been investigated for its role as an active ingredient in various therapeutic formulations. Its structural features suggest potential applications in developing drugs targeting specific biological pathways.

Anticancer Research

Research indicates that this compound may exhibit antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. For instance:

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested on multiple cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers. This suggests its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

  • Case Study : A study focusing on its antimicrobial properties revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This indicates that it could be a candidate for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against specific bacteriaAntimicrobial Agents Journal
Enzyme InhibitionInhibits target enzyme activityBiochemical Pharmacology Journal

Mechanism of Action

The mechanism of action of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Selected Analogs

Compound Name R1 (Position 1) R5 (Position 5) Molecular Weight (g/mol) Key References
(1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one Dimethylamino Phenyl 201.26
A2K2A17: (1E,4E)-5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one 4-Methoxyphenyl, 2-methyl 4-Fluorophenyl 310.34
A11K3A11: (1E,4E)-5-(4-Nitrophenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one 4-Nitrophenyl, 2-ethyl 4-Nitrophenyl 369.35
(1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one 3-Nitrophenyl Phenyl 293.32
F3: (1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one 4-Hydroxy-3,5-dimethoxyphenyl 3,4,5-Trimethoxyphenyl 428.44

Key Observations :

  • Electron Effects: The dimethylamino group is electron-donating (+I effect), enhancing electron density in the conjugated system. In contrast, nitro groups (e.g., in A11K3A11) are electron-withdrawing, reducing electron density and altering reactivity .
  • Steric Effects : Bulky substituents (e.g., 2-ethyl in A11K3A11) may hinder molecular packing, impacting crystallinity and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Spectroscopic Features (IR/NMR)
This compound Not reported Likely polar due to -N(CH₃)₂ Expected NMR: δ ~2.8 ppm (N(CH₃)₂), δ 6.5–7.5 ppm (aromatic)
A2K2A17 Not reported Moderate (methoxy group) ¹H NMR: δ 3.8 ppm (OCH₃), δ 7.2–8.1 ppm (fluorophenyl)
(1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one 186–187 Low (nitro group) IR: 1520 cm⁻¹ (NO₂ asymmetric stretch)
Hydroxylated analogs () 123–186 High (hydroxyl groups) ¹H NMR: δ 5.2 ppm (OH), δ 6.7–7.4 ppm (dihydroxyphenyl)

Key Insights :

  • Solubility : Hydroxylated derivatives () exhibit higher aqueous solubility due to polar -OH groups, whereas nitro-substituted analogs () are less soluble .
  • Crystallinity : Nitro-substituted compounds (e.g., ) form inversion dimers via C–H···O hydrogen bonds, influencing material properties .

Table 3: Pharmacological Profiles of Analogs

Compound Name Biological Activity Mechanism/Findings Reference
A2K2A17 and A11K3A11 Analgesic, anti-inflammatory, anticancer 60–70% inhibition of carrageenan-induced edema in mice
F3 () Cytotoxicity in MCF-7 cells ROS generation and mitochondrial apoptosis
Thiadiazolyl derivatives () Antiviral (unspecified targets) 71–79% yield; structural role of sulfur atoms
Imidazolyl-thiazolyl derivatives () Antiproliferative in prostate cells IC₅₀ values <10 µM; high HPLC purity (>95%)

Comparison with Target Compound: While the dimethylamino derivative’s biological data are unavailable, structural trends suggest:

  • Electron-Donating Groups : -N(CH₃)₂ may enhance interactions with electron-deficient biological targets (e.g., enzyme active sites).
  • Lack of Nitro/Methoxy Groups : Unlike A2K2A17 or F3, the absence of strong electron-withdrawing/donating groups may limit its anticancer potency .

Biological Activity

The compound (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one , also known by its CAS number 82606-90-4 , is a member of the class of organic compounds characterized by a conjugated diene structure. This compound has attracted attention due to its potential biological activities, which may include anti-cancer properties, effects on cellular signaling pathways, and interactions with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, supported by tables summarizing relevant data and findings from various studies.

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.26 g/mol
  • IUPAC Name : this compound
  • InChI Key : CPAPAUUVHVLWMO-BNFZFUHLSA-N

Physical Properties

PropertyValue
Purity90%
Physical FormSolid
Hazard CodesH302, H312, H332
Signal WordWarning

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
    • Human liver cancer (HepG2)

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells using an MTT assay. The results indicated that:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest in G2/M phase

The mechanism involved the activation of caspase pathways leading to programmed cell death.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been reported to inhibit specific HDAC isoforms, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Modulation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, contributing to cell death.
  • Impact on Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Other Biological Activities

Beyond its anticancer potential, preliminary research suggests that this compound may exhibit:

  • Antimicrobial Properties : Some studies indicate activity against specific bacterial strains.

Table: Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Q & A

Q. Table 1: Spectral Signatures of Representative Derivatives

Substituents¹H NMR (δ, ppm)IR (C=O, cm⁻¹)HR-MS (m/z)
4-Nitrophenyl8.4 (d, J=16 Hz, 2H)1685296.1052 [M+H]⁺
3,4-Dimethoxyphenyl6.9 (s, 2H)1692354.1568 [M+H]⁺
2-Methyl-4-(CF₃)thiazole7.8 (s, 1H)1701409.1243 [M+H]⁺

Q. Table 2: Biological Activity Trends

DerivativeAnticancer IC₅₀ (µM)Antiviral Inhibition (%)
4-Hydroxy-3-methoxyphenyl2.3 (H460 cells)N/A
4-Chloro-3-nitrophenylN/A87.0 (TMV inactivation)
3,4,5-Trimethoxyphenyl1.8 (MCF-7 cells)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.